![molecular formula C40H42N6O3S2 B569858 2-[2-(4-苯并[b][1,4]苯并噻吩-6-基哌嗪-1-基)乙氧基]乙基 2-(4-苯并[b][1,4]苯并噻吩-6-基哌嗪-1-基)乙酸酯 CAS No. 1798840-31-9](/img/structure/B569858.png)

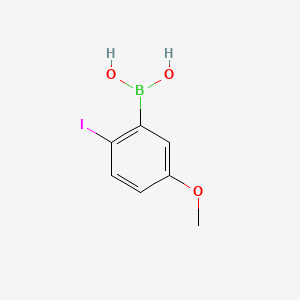

2-[2-(4-苯并[b][1,4]苯并噻吩-6-基哌嗪-1-基)乙氧基]乙基 2-(4-苯并[b][1,4]苯并噻吩-6-基哌嗪-1-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

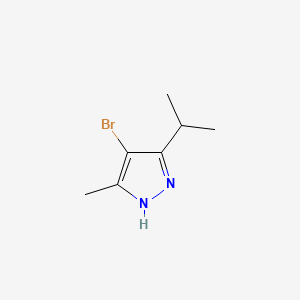

The compound “2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate” is also known as Quetiapine . It is a short-acting antipsychotic drug used to manage mental health conditions, including bipolar disorder, schizophrenia, and episodes of mania or depression . It is known as an atypical or second-generation antipsychotic .

Synthesis Analysis

Quetiapine is manufactured in a laboratory and is only legally available by a physician prescription . Most illicit Quetiapine is obtained by theft or forged prescriptions . It comes in tablet form . Illicit users sometimes crush the tablets and snort the drug .Molecular Structure Analysis

The IUPAC name of Quetiapine is 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol . The formula of Quetiapine is C21H25N3O2S .Chemical Reactions Analysis

Photodegradation of quetiapine under UVC irradiation in methanol solution was investigated . The main photodegradation product was identified as 2-[2-[4-(5-oxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl] ethoxy]-ethanol . The photodegradation reaction yields the first-order kinetics with the rate constant k = 0.1094 h-1 .Physical And Chemical Properties Analysis

Quetiapine is extensively metabolised, producing two major metabolites of sulfoxide and the carboxylic acid parent metabolite which are excreted in the urine .科学研究应用

合成和化学反应

苯并噻吩衍生物的研究包括对其合成和各种化学反应的研究。例如,研究已经展示了通过涉及氨基酸、环化过程和与不同化学试剂相互作用来合成苯并噻吩及其衍生物的方法,以生成具有潜在药理活性的新化合物 (Carrington et al., 1972; Abe et al., 1990).

抗菌性能

几项研究合成了苯并噻吩衍生物并测试了它们的抗菌性能,表明了这些化合物在医学应用中的潜力。例如,Singh 等人 (2002) 合成了苯并噻吩衍生物及其核糖呋喃苷,显示出显着的抗菌活性,表明它们在开发新的抗菌剂中的用途 (Singh et al., 2002).

结构和构象研究

对苯并噻吩衍生物的晶体结构和构象研究揭示了它们化学行为和药物设计潜力的见解。例如,对阿齐沙坦甲酯晶体结构的研究提供了有关分子构象的详细信息,这对于理解与生物靶标的相互作用机制至关重要 (Li et al., 2015).

新型合成方法

苯并噻吩衍生物的创新合成方法突出了化学合成技术正在进行的开发,例如使用超声波辐射来增强合成过程,显示出效率和环境效益 (Chate et al., 2011).

潜在药理应用

对苯并噻吩衍生物的研究延伸到探索它们的药理应用。对苯并噻吩衍生物的光学异构体对平滑肌的影响及其药理性质的研究为进一步探索治疗用途提供了基础 (Nagao et al., 1972).

作用机制

Target of Action

Quetiapine EP Impurity C, also known as “2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate” or “UNII-9NC33KO40Q”, is a compound related to Quetiapine, an atypical antipsychotic agent . The primary targets of Quetiapine are dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play crucial roles in regulating mood and behavior.

Mode of Action

Quetiapine acts as an antagonist at D2 and 5HT2A receptors, blocking the activity of dopamine and serotonin . This blockage can help to correct the chemical imbalances in the brain that contribute to mental health disorders.

Biochemical Pathways

Quetiapine and its related compounds, including Quetiapine EP Impurity C, may affect several biochemical pathways. For instance, Quetiapine has been found to signal to the extracellular signal-regulated kinase (ERK) cascade, which links G-protein coupled receptors (GPCR) and ErbB growth factor signaling . This pathway is often disturbed in conditions like schizophrenia .

Pharmacokinetics

Quetiapine is metabolized by the cytochrome p450 system, with cyp 3a4 and cyp 2d6 being the predominant enzymes involved in drug transformation . These enzymes could also potentially metabolize Quetiapine EP Impurity C, affecting its bioavailability.

安全和危害

Quetiapine can cause light-headedness, dizziness or fainting when getting up too quickly from a lying position . In some people, the drug causes confusion and decreased concentration, and increased suicidal thoughts within the first few months of taking the medicine . Some of the more serious side effects include seizures; uncontrollable movements of the legs, arms, tongue, lips or face; muscle stiffness; excessive sweating; irregular or fast heartbeat; rash; and difficulty breathing . There are also cases in which Quetiapine caused Neuroleptic Malignant Syndrome (NMS) which can lead to death if not treated .

属性

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N6O3S2/c47-38(29-44-19-23-46(24-20-44)40-31-10-2-6-14-35(31)51-37-16-8-4-12-33(37)42-40)49-28-27-48-26-25-43-17-21-45(22-18-43)39-30-9-1-5-13-34(30)50-36-15-7-3-11-32(36)41-39/h1-16H,17-29H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHVVVZKNWCEEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)C6=NC7=CC=CC=C7SC8=CC=CC=C86 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quetiapine EP Impurity C | |

CAS RN |

1798840-31-9 |

Source

|

| Record name | 2-(2-(4-(Dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl 2-(4-(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798840319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(4-(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZIN-1-YL)ETHOXY)ETHYL 2-(4-(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZIN-1-YL)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NC33KO40Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Phenaleno[2,1-d][1,3]thiazole](/img/structure/B569775.png)

![7,8-Dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B569779.png)

![2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide](/img/structure/B569784.png)

![Furo[3,4-e][1,3]benzoxazole](/img/structure/B569786.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)